molecular formula C12H11N5S B12936022 6-(Benzylsulfanyl)-9h-purin-9-amine CAS No. 20914-62-9

6-(Benzylsulfanyl)-9h-purin-9-amine

Cat. No.: B12936022
CAS No.: 20914-62-9
M. Wt: 257.32 g/mol
InChI Key: CWYHLPSFDNKSAL-UHFFFAOYSA-N
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Description

6-(Benzylthio)-9H-purin-9-amine is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound features a benzylthio group attached to the purine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylthio)-9H-purin-9-amine typically involves the introduction of a benzylthio group to a purine derivative. One common method is the nucleophilic substitution reaction where a purine derivative reacts with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 6-(Benzylthio)-9H-purin-9-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylthio)-9H-purin-9-amine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group, yielding a simpler purine derivative.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Purine derivatives without the benzylthio group.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzylthio)-9H-purin-9-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and nucleic acid chemistry.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Benzylthio)-9H-purin-9-amine involves its interaction with molecular targets such as enzymes or nucleic acids. The benzylthio group can enhance binding affinity to certain enzymes, potentially inhibiting their activity. The compound may also interfere with nucleic acid synthesis or function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: A purine derivative used in chemotherapy.

    6-Thioguanine: Another purine analog with applications in cancer treatment.

    Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body.

Uniqueness

6-(Benzylthio)-9H-purin-9-amine is unique due to the presence of the benzylthio group, which can significantly alter its chemical and biological properties compared to other purine derivatives. This modification can enhance its binding affinity to specific molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

CAS No.

20914-62-9

Molecular Formula

C12H11N5S

Molecular Weight

257.32 g/mol

IUPAC Name

6-benzylsulfanylpurin-9-amine

InChI

InChI=1S/C12H11N5S/c13-17-8-16-10-11(17)14-7-15-12(10)18-6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2

InChI Key

CWYHLPSFDNKSAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3N

Origin of Product

United States

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